![molecular formula C25H29N3O6 B12294183 2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンは、複素環式化合物の一種である複雑な有機化合物です。これらの化合物は、少なくとも1つの炭素以外の原子を含む環構造を特徴としています。この特定の化合物は、ピラジノ[1,2-a]アゾシンコアを特徴としており、これは窒素原子を含む縮合環系です。シクロペンチル基やトリメトキシフェニル基などのさまざまな官能基の存在は、その化学的多様性と潜在的な反応性を高めています。
準備方法
2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。一般的な合成経路には、次のステップが含まれます。
ピラジノ[1,2-a]アゾシンコアの形成: このステップには、置換ピラジンなどの適切な前駆体の、適切な環化剤による環化が含まれます。
シクロペンチル基の導入: これは、シクロペンチルハロゲン化物が中間体化合物と反応する置換反応によって実現できます。
3,4,5-トリメトキシフェニル酢酸によるアシル化: 最後のステップには、中間体を酸性または塩基性条件下で3,4,5-トリメトキシフェニル酢酸とアシル化して最終生成物を得ることが含まれます。
工業生産方法には、触媒や高度な精製技術の使用など、収率と純度を高めるためにこれらのステップの最適化が含まれる場合があります。
化学反応の分析
2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、化合物の還元形になります。
置換: この化合物は、置換基の性質と反応条件に応じて、求核置換反応または求電子置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、酸、塩基、有機溶媒が含まれます。生成される主な生成物は、特定の反応条件と関与する置換基の性質によって異なります。
科学研究の応用
2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンは、いくつかの科学研究の応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進行中です。
産業: これは、新しい材料の開発や、工業用化学品の合成における前駆体として使用されています。
科学的研究の応用
2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定のアプリケーションと生物学的分子との化合物の相互作用の性質によって異なります。
類似の化合物との比較
2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンと類似の化合物には、他のピラジノ[1,2-a]アゾシン誘導体と、類似の官能基を持つ化合物があります。これらの化合物は、類似の化学的性質と反応性を共有する可能性がありますが、特定の生物活性とアプリケーションは異なります。2-シクロペンチル-8,9,10,11-テトラヒドロ-12-[2-オキソ-2-(3,4,5-トリメトキシフェニル)アセチル]-7,11-イミノ-2H-ピラジノ[1,2-a]アゾシン-3,6(4H,7H)-ジオンの独自性は、官能基の特定の組み合わせとその科学研究におけるさまざまなアプリケーションの可能性にあります。
類似化合物との比較
Similar compounds to 2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione include other pyrazino[1,2-a]azocine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C25H29N3O6 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
4-cyclopentyl-13-[2-(3,5-dimethoxyphenyl)-2-oxoacetyl]-4,7,13-triazatricyclo[7.3.1.02,7]tridec-2-ene-5,8-dione |
InChI |
InChI=1S/C25H29N3O6/c1-33-17-10-15(11-18(12-17)34-2)23(30)25(32)28-19-8-5-9-20(28)24(31)27-14-22(29)26(13-21(19)27)16-6-3-4-7-16/h10-13,16,19-20H,3-9,14H2,1-2H3 |
InChIキー |
KWWUMKFDGLMVFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)C(=O)N2C3CCCC2C(=O)N4C3=CN(C(=O)C4)C5CCCC5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


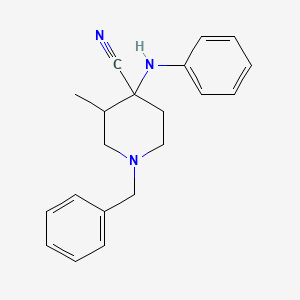

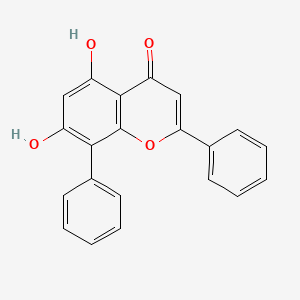
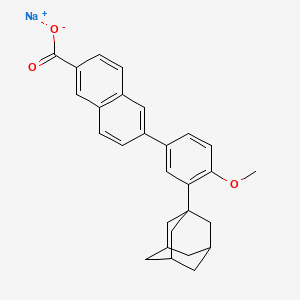
![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
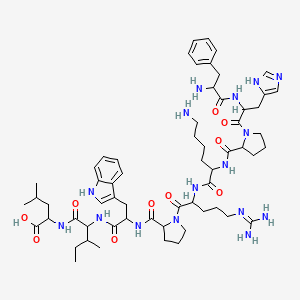

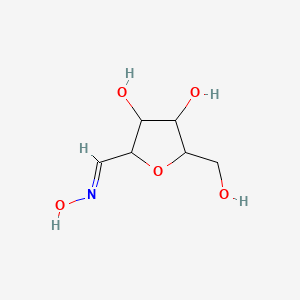
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)


![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

![(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12294185.png)
